4-Propyl-4-piperidinecarboxylic acid hydrochloride

Description

Structural Classification Within Piperidine Derivatives

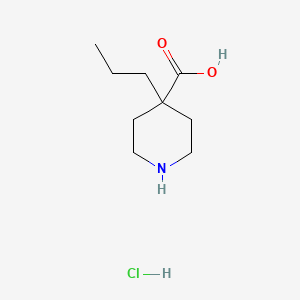

This compound belongs to the class of piperidine derivatives characterized by specific substitution patterns that define its chemical identity and potential biological activity. The compound features a six-membered saturated heterocyclic ring containing one nitrogen atom and five carbon atoms, which forms the fundamental piperidine scaffold. This basic structure is modified by two critical substitutions at the 4-position: a propyl group (C₃H₇) and a carboxylic acid functionality.

The structural organization of this compound can be understood through its systematic nomenclature, where the 4-position designation indicates that both the propyl substituent and carboxylic acid group are attached to the same carbon atom in the piperidine ring. This geminal substitution pattern creates a quaternary carbon center, which significantly influences the compound's three-dimensional conformation and chemical reactivity. The presence of the carboxylic acid group introduces additional functionality that can participate in hydrogen bonding, salt formation, and amide coupling reactions.

Within the broader classification of piperidine derivatives, this compound represents a subset known as piperidinecarboxylic acids, which are recognized for their versatility in synthetic chemistry and medicinal applications. The specific substitution pattern distinguishes it from simpler piperidine derivatives such as isonipecotic acid (4-piperidinecarboxylic acid), which lacks the propyl substituent. The hydrochloride salt formation enhances the compound's pharmaceutical properties by improving its water solubility and crystalline stability compared to the free acid form.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₈ClNO₂ | |

| Molecular Weight | 207.70 g/mol | |

| CAS Number | 1269376-88-6 | |

| IUPAC Name | This compound | |

| Physical State | Solid | |

| Purity | 95% |

Historical Context of Piperidine-Based Compound Development

The development of piperidine-based compounds traces its origins to the mid-19th century discoveries that established the foundational understanding of this important chemical class. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who obtained the compound by treating piperine with nitric acid. This early work established piperidine as a significant heterocyclic amine and laid the groundwork for subsequent synthetic and medicinal chemistry investigations.

The historical significance of piperidine extends beyond its initial discovery to encompass its natural occurrence in various plant species and alkaloids. Natural piperidine has been isolated from black pepper, Psilocaulon absimile (Aizoaceae), and Petrosimonia monandra. Furthermore, the piperidine structural motif appears in numerous natural alkaloids, including piperine (which provides black pepper its characteristic spicy taste), fire ant toxin solenopsin, anabasine from tree tobacco, lobeline from Indian tobacco, and the historically notorious alkaloid coniine from poison hemlock.

The evolution of piperidine chemistry accelerated significantly during the 20th century as synthetic methodologies advanced and the pharmaceutical potential of piperidine derivatives became increasingly apparent. Industrial production methods emerged, with piperidine being manufactured through hydrogenation of pyridine using molybdenum disulfide catalysts. This development enabled large-scale synthesis and facilitated the exploration of numerous piperidine derivatives for various applications.

The emergence of sophisticated piperidine derivatives like this compound represents the culmination of decades of synthetic chemistry advancement. These compounds demonstrate the progression from simple natural product isolation to complex synthetic design, where specific substitution patterns are carefully engineered to achieve desired chemical and biological properties. The development of such specialized derivatives reflects the maturation of medicinal chemistry as a discipline capable of creating precisely tailored molecular structures.

Significance in Modern Medicinal Chemistry

The significance of this compound in modern medicinal chemistry stems from the broader recognition of piperidine derivatives as privileged structures in pharmaceutical development. Piperidine-containing compounds represent one of the most prevalent heterocyclic motifs in approved medications, with analysis of Food and Drug Administration-approved drugs revealing that 59% of small molecule drugs contain nitrogen-containing heterocyclic scaffolds, with piperidine derivatives constituting the largest proportion.

The strategic importance of piperidine derivatives in drug design is evidenced by their presence in multiple therapeutic classes and their ability to modulate various biological targets. Contemporary pharmaceutical research has identified piperidine-containing structures in top-selling medications, including compounds like Apixaban, Lenalidomide, and Ibrutinib, which ranked among the highest global sales volumes in recent years. These examples demonstrate the commercial and therapeutic value of piperidine-based structures in addressing diverse medical conditions.

This compound specifically contributes to medicinal chemistry through its potential as a synthetic intermediate and building block for more complex pharmaceutical compounds. The compound's structural features, including the quaternary carbon center created by geminal substitution and the presence of both lipophilic (propyl) and hydrophilic (carboxylic acid) functionalities, provide opportunities for further chemical modification and optimization. These characteristics enable medicinal chemists to fine-tune molecular properties such as solubility, permeability, and target binding affinity.

The synthesis and development of specialized piperidine derivatives like this compound reflect contemporary trends in medicinal chemistry toward structure-based drug design and the creation of focused compound libraries. Recent advances in piperidine derivative synthesis encompass various reaction types, including intramolecular and intermolecular cyclization reactions, multicomponent reactions, and modern catalytic methodologies. These synthetic capabilities enable the production of diverse piperidine derivatives with tailored properties for specific therapeutic applications.

| Therapeutic Application | Example Compounds | Structural Features |

|---|---|---|

| Anticoagulants | Apixaban | Piperidine core with specialized substitution |

| Immunomodulators | Lenalidomide | Piperidine-containing heterocyclic system |

| Kinase Inhibitors | Ibrutinib | Piperidine as part of larger scaffold |

| Selective Estrogen Receptor Modulators | Raloxifene | Piperidine ring in complex architecture |

| Acetylcholinesterase Inhibitors | Donepezil | Piperidine with benzyl substitution |

The pharmaceutical industry's continued investment in piperidine derivative research underscores the enduring significance of this chemical class in addressing unmet medical needs. The development of compounds like this compound represents part of this broader effort to expand the chemical space available for drug discovery and to create novel therapeutic agents with improved efficacy and safety profiles.

Properties

IUPAC Name |

4-propylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-3-9(8(11)12)4-6-10-7-5-9;/h10H,2-7H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJEZABWTIXYXCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCNCC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

4-Propyl-4-piperidinecarboxylic acid hydrochloride, a derivative of piperidine, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its piperidine core, which is a common structural motif in many bioactive molecules. The hydrochloride salt form enhances its solubility and bioavailability, making it suitable for various applications in medicinal chemistry.

The biological activity of this compound primarily involves interactions with specific receptors and enzymes. Its mechanism of action can be summarized as follows:

- Receptor Interaction : The compound may act as a modulator of neurotransmitter receptors, particularly muscarinic acetylcholine receptors (mAChR), which are implicated in cognitive functions and various neurological disorders .

- Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α .

Biological Activities

The compound exhibits several notable biological activities:

- Anti-inflammatory Properties : Studies indicate that this compound can significantly reduce inflammation in vitro by inhibiting cytokine production in activated macrophages .

- Antiproliferative Effects : Research shows that this compound possesses antiproliferative activity against various cancer cell lines, including colon (HCT116) and breast (MCF7) cancer cells. The mechanism involves the induction of apoptosis and inhibition of topoisomerase IIα, an enzyme crucial for DNA replication .

- CNS Activity : Preliminary studies suggest potential central nervous system (CNS) effects, with implications for treating conditions such as epilepsy and anxiety disorders. Its ability to modulate voltage-gated sodium and calcium channels may contribute to its anticonvulsant properties .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- In Vitro Studies : In one study, the compound was tested on human fibroblast cells (WI-38), demonstrating low cytotoxicity while effectively inhibiting pro-inflammatory responses .

- Animal Models : In vivo studies showed that administration of the compound led to significant reductions in tumor growth in xenograft models of breast cancer, supporting its potential as an anticancer agent .

Data Tables

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of IL-6, TNF-α | |

| Antiproliferative | Induction of apoptosis | |

| CNS Modulation | Anticonvulsant activity |

Research Findings

Recent research has focused on optimizing the pharmacological properties of this compound. Key findings include:

- Structure-Activity Relationship (SAR) : Modifications to the piperidine ring have been shown to enhance anti-inflammatory and anticancer activities, suggesting that further structural optimization could yield more potent derivatives .

- Safety Profile : Toxicological assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models .

Scientific Research Applications

Drug Synthesis

4-Propyl-4-piperidinecarboxylic acid hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to be modified into potent inhibitors and other bioactive molecules. For instance, derivatives of this compound have been explored for their potential as analgesics and in the treatment of neurological disorders.

Case Study: Synthesis of Piperidine Derivatives

Research indicates that modifications of 4-piperidinecarboxylic acid derivatives can lead to compounds with enhanced pharmacological profiles. A study demonstrated the synthesis of 4-carboxy-4-anilidopiperidines using a modified route that significantly improved yield, indicating its utility in large-scale production for therapeutic applications .

Analytical Chemistry

The compound is also utilized in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) methods. It can be effectively analyzed using reverse phase HPLC techniques, which are essential for assessing purity and identifying impurities in pharmaceutical formulations.

Table: HPLC Analysis Conditions

| Parameter | Condition |

|---|---|

| Mobile Phase | Acetonitrile and water |

| pH Adjustment | Formic acid for mass spec |

| Column Type | Newcrom R1 HPLC |

| Particle Size | 3 µm for UPLC applications |

This method has been validated for its scalability and effectiveness in pharmacokinetic studies, enabling researchers to determine the compound's behavior in biological systems .

Radiotracer Development

In the field of nuclear medicine, this compound is employed as a precursor for developing radiotracers used in positron emission tomography (PET). The ability to label this compound with isotopes such as and allows for non-invasive imaging of biological processes.

Case Study: Development of Radiotracers

A study highlighted the synthesis of and -labelled 4-carboxy-4-anilidopiperidine derivatives, which serve as reference standards for opioid receptor imaging. This advancement is particularly valuable for understanding pain mechanisms and evaluating potential analgesic therapies .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

Fluoro-substituted analogs (e.g., 4-fluoro derivative) exhibit higher electronegativity, which may influence binding affinity in drug-receptor interactions . Bulkier substituents like cyclopropylmethyl (MW 219.71 g/mol) or phenyl groups introduce steric effects, possibly altering metabolic stability or solubility .

Pharmaceutical Relevance: Compounds like 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid hydrochloride are explicitly used as intermediates in drug synthesis, suggesting similar roles for the target compound . Halogenated derivatives (e.g., fluoro) are prioritized in medicinal chemistry for their ability to modulate bioavailability and target engagement .

Functional Group and Salt Form Comparisons

Table 2: Functional Group and Stability Data

Key Observations :

- Hydrochloride Salts : Most piperidine derivatives, including the target compound, utilize hydrochloride salts to improve solubility and crystallinity. For example, nicardipine hydrochloride’s acid stability underscores the general robustness of such salts in formulation .

- Alkaloid vs. Synthetic Derivatives : Yohimbine hydrochloride, an indole alkaloid, highlights the diversity of hydrochloride applications but differs fundamentally from synthetic piperidinecarboxylic acids in biological targets .

Preparation Methods

Synthesis of 4-Propyl-4-piperidinecarboxylic Acid

A. Catalytic Hydrogenation of Pyridinecarboxylic Acid Derivatives

A general and industrially viable method for synthesizing piperidinecarboxylic acids—including 4-substituted derivatives—involves the catalytic hydrogenation of the corresponding pyridinecarboxylic acid. For the 4-propyl derivative, the process would typically proceed as follows:

- Starting Material : 4-propyl-4-pyridinecarboxylic acid (or a suitably substituted pyridine precursor)

- Catalyst : Palladium on carbon (Pd/C)

- Solvent : Water

- Hydrogenation Conditions :

- Temperature: 90–100 °C

- Pressure: 4–5 MPa hydrogen

- Reaction Time: 3–4 hours

- Procedure : The pyridinecarboxylic acid, water, and Pd/C catalyst are charged into a hydrogenation reactor. The system is purged with nitrogen and then hydrogen. Hydrogen is introduced under the specified pressure and temperature, and the mixture is stirred until hydrogen uptake ceases, indicating completion of reduction. The catalyst is filtered off, and the product is isolated by removing water under reduced pressure, followed by precipitation with methanol and cooling.

- Fewer side reactions

- Lower hydrogenation pressure and temperature compared to traditional methods

- High yield (typically >95% for 4-piperidinecarboxylic acid analogs)

- Simplified post-reaction processing

B. Alternative Hydrogenation Catalysts

Other catalysts such as Raney nickel or platinum oxide (PtO₂) have been used for similar reductions, but these methods often require higher pressures, more stringent conditions, or additional neutralization steps, making them less favorable for industrial scale-up.

Conversion to the Hydrochloride Salt

After obtaining the free acid, the hydrochloride salt is prepared by:

- Dissolving the free acid in water or an alcohol-water mixture

- Adding concentrated hydrochloric acid dropwise under cooling

- Stirring until precipitation of the hydrochloride salt is complete

- Isolating the product by filtration and drying under reduced pressure

This step enhances the stability and solubility of the compound for further use or storage.

- Data Table: Typical Preparation Parameters

| Step | Parameter/Condition | Typical Value/Range |

|---|---|---|

| Starting material | 4-propyl-4-pyridinecarboxylic acid | 1 eq (by weight) |

| Catalyst | Palladium on carbon (5%) | 0.01–0.05 eq (by weight) |

| Solvent | Water | 5–8 parts (by weight) |

| Hydrogenation temperature | 90–100 °C | |

| Hydrogenation pressure | 4–5 MPa | |

| Hydrogenation time | 3–4 hours | |

| Post-reaction isolation | Methanol precipitation, cooling | 0–10 °C |

| Hydrochloride formation | Addition of HCl | Stoichiometric, dropwise |

| Typical yield | >95% (for 4-piperidinecarboxylic acid analogs) |

- The palladium-catalyzed hydrogenation method is recognized for its operational simplicity, high yield, and ease of industrialization.

- The method avoids the use of strong bases like potassium hydroxide, which are required in some older protocols, thus simplifying waste treatment and reducing costs.

- The described process is adaptable to various 4-substituted pyridinecarboxylic acids, making it suitable for the synthesis of 4-propyl-4-piperidinecarboxylic acid and its hydrochloride salt with minimal modification.

- The hydrochloride salt formation is a standard acid-base reaction, typically performed after isolation of the free acid to ensure product purity and stability.

- Summary Table: Advantages of the Palladium-Catalyzed Method

| Feature | Palladium-Catalyzed Hydrogenation | Raney Nickel/Platinum Oxide Methods |

|---|---|---|

| Hydrogenation pressure | Moderate (4–5 MPa) | High |

| Temperature | Moderate (90–100 °C) | High |

| Side reactions | Few | More common |

| Post-reaction processing | Simple | More complex |

| Industrial scalability | High | Moderate |

| Yield | High (>95%) | Variable |

Q & A

Q. What are the standard synthetic routes for 4-propyl-4-piperidinecarboxylic acid hydrochloride?

The compound is typically synthesized via multi-step protocols involving condensation and Mannich reactions. For example, similar piperidine derivatives are prepared by reacting ketones (e.g., acetophenone derivatives) with amines (e.g., phenethylamine hydrochloride) and paraformaldehyde under acidic conditions. Purification often involves recrystallization from alcohol solvents, and yields can range from 87% to 98% depending on reaction optimization .

Q. How is the purity of this compound assessed in academic research?

Purity is determined using:

- Titration : Dissolving the compound in alcohol and titrating with sodium hydroxide to a phenolphthalein endpoint .

- Infrared (IR) Spectroscopy : Validating functional groups (e.g., carboxylic acid, piperidine ring) by comparing absorption bands to reference standards .

- Chloride Ion Confirmation : Testing via silver nitrate precipitation .

Q. What analytical techniques are used for structural characterization?

- Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments (e.g., piperidine ring protons at δ 1.5–3.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : For exact mass determination (e.g., C₉H₁₈ClNO₂: [M+H]⁺ calc. 208.10, observed 208.09) .

- X-ray Crystallography : For resolving stereochemistry in crystalline forms .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Key factors include:

- Catalyst Screening : Testing acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, K₂CO₃) for Mannich reactions.

- Temperature Control : Reactions often proceed at 60–80°C for 6–12 hours .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance solubility, while alcohols (e.g., ethanol) aid in crystallization .

- Yield Tracking : Use HPLC or LC-MS to monitor reaction progress and intermediates .

Q. What methodologies are recommended for studying the compound’s stability under varying conditions?

- pH-Dependent Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours, then quantify degradation via HPLC .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., >200°C for similar piperidine hydrochlorides) .

- Light Sensitivity : Expose to UV/visible light and monitor photodegradation products using mass spectrometry .

Q. How can mechanistic interactions with biological targets be investigated?

- Enzyme Inhibition Assays : Test the compound against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric substrates .

- Receptor Binding Studies : Use radioligand displacement assays (e.g., ³H-labeled antagonists) to measure affinity (IC₅₀ values) .

- Computational Docking : Model interactions with protein active sites using software like AutoDock Vina to predict binding modes .

Q. What strategies address challenges in stereochemical resolution?

- Chiral Chromatography : Use columns with chiral stationary phases (e.g., amylose- or cellulose-based) to separate enantiomers .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra to simulated data .

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key synthetic steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.